N-(4-Methoxybenzyl)methansulfonamid

Übersicht

Beschreibung

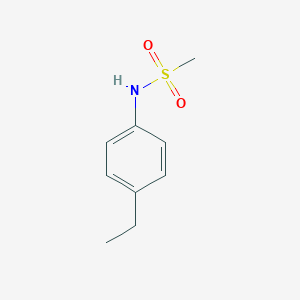

“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .

Synthesis Analysis

The synthesis of “N-(4-methoxybenzyl)methanesulfonamide” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)methanesulfonamide” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxybenzyl)methanesulfonamide” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis

“N-(4-methoxybenzyl)methanesulfonamide” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthese von Thiosemicarbazon-Derivaten

N-(4-Methoxybenzyl)methansulfonamid wird bei der Synthese von Thiosemicarbazon-Derivaten verwendet . Diese Derivate werden durch die Kondensation von N-(4-Methoxybenzyl)thiosemicarbazid und 1,4-Hydroxy-3-methoxyphenyl)ethan-1-on erhalten .

Bildung von Ruthenium(II)-p-Cymen-Komplexen

Die aus this compound erhaltenen Thiosemicarbazone können mit [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] zu Ruthenium(II)-p-Cymen-Komplexen reagieren . Diese Komplexe sind kationisch und können als feste Chlorid- und Trifluormethansulfat-(TfO)-Salze isoliert werden .

Zytotoxizitätsstudien

Die aus this compound gebildeten Ruthenium(II)-p-Cymen-Komplexe wurden auf ihre Zytotoxizität hin untersucht . Sie haben gezeigt, dass sie das Zellwachstum gegen die Zelllinien NCI-H460, A549 und MDA-MB-231 wirksam hemmen .

Analyse des Redoxverhaltens

Das Redoxverhalten der Liganden und Komplexe, die von this compound abgeleitet sind, wurde mittels zyklischer Voltammetrie untersucht .

Synthese von N-(2-Cyano-4-iod-phenyl)-N-(4-methoxy-benzyl)-methan-sulfonamid

This compound wird bei der Synthese von N-(2-Cyano-4-iod-phenyl)-N-(4-methoxy-benzyl)-methan-sulfonamid verwendet .

Zukünftige Richtungen

“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .

Wirkmechanismus

- By binding to GSTA1, this compound modulates its activity and influences cellular detoxification pathways .

- Downstream effects may include altered drug efficacy, susceptibility to oxidative stress, and potential toxicity .

- Cellular effects may include changes in drug response, oxidative stress resilience, and overall homeostasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

N-(4-methoxybenzyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain thiosemicarbazones, forming complexes that exhibit cytotoxic properties . These interactions often involve the formation of chelate rings with metal ions, such as ruthenium, which can influence the redox behavior of the compound . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

N-(4-methoxybenzyl)methanesulfonamide affects various types of cells and cellular processes. It has been shown to inhibit cell growth in certain cancer cell lines, such as NCI-H460, A549, and MDA-MB-231 . This inhibition is likely due to its interaction with cellular signaling pathways and its ability to induce cytotoxic effects. Additionally, the compound may influence gene expression and cellular metabolism, further contributing to its impact on cell function.

Molecular Mechanism

The molecular mechanism of N-(4-methoxybenzyl)methanesulfonamide involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with thiosemicarbazones and subsequent coordination with metal ions can result in the formation of stable complexes that exhibit unique redox properties . These interactions can also lead to changes in gene expression, further influencing the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-methoxybenzyl)methanesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its cytotoxic effects can persist over extended periods, indicating its potential for long-term applications

Dosage Effects in Animal Models

The effects of N-(4-methoxybenzyl)methanesulfonamide can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain derivatives of N-(4-methoxybenzyl)methanesulfonamide can inhibit cell growth at specific concentrations . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

N-(4-methoxybenzyl)methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, further affecting the compound’s biochemical properties. For example, its interaction with thiosemicarbazones and metal ions can lead to the formation of stable complexes that exhibit unique redox behavior .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSFIXASTARXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B404827.png)

![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404831.png)

![ethyl 2-(4-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404834.png)

![ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404837.png)

![1-[(2-Bromophenyl)carbonyl]-2-methylpiperidine](/img/structure/B404839.png)

![Dimethyl 2-{[(2,4-dichlorophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B404846.png)